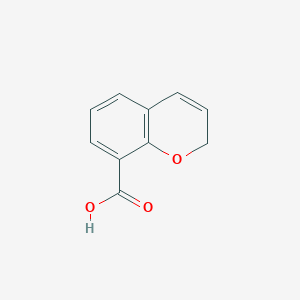

2H-chromene-8-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2H-chromene-8-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-5H,6H2,(H,11,12) |

InChI Key |

KESNYCKCLIGEBX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations

Elucidation of Reaction Pathways for 2H-Chromene Formation

The formation of the 2H-chromene ring is a central topic in heterocyclic chemistry, with several established mechanistic pathways. Many of these syntheses proceed through key intermediates like ortho-quinone methides.

Another prominent mechanism is the iron-catalyzed intramolecular alkyne-carbonyl metathesis. msu.edu This reaction uses simple alkynyl ethers of salicylaldehyde (B1680747), which, in the presence of an iron catalyst like FeCl₃, cyclize to form 3-substituted 2H-chromenes in high yields. msu.edu

A specific synthetic route has been detailed for a closely related compound, 7-hydroxy-2-oxo-2H-chromene-8-carboxylic acid, which illustrates a multi-step pathway to an 8-carboxylic acid derivative. cgg.gov.in The synthesis begins with resorcinol (B1680541) and malic acid to form 7-hydroxycoumarin, which is then formylated at the C-8 position. cgg.gov.in The hydroxyl group is protected, the formyl group is oxidized to a carboxylic acid using Jones reagent, and a final deprotection step yields the target molecule. cgg.gov.in

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Resorcinol | Malic acid, H₂SO₄ | 7-hydroxy coumarin (B35378) (3) | - |

| 2 | 7-hydroxy coumarin (3) | Hexamethylenetetramine | 7-hydroxy-8-formyl coumarin (4) | - |

| 3 | 7-hydroxy-8-formyl coumarin (4) | Benzyl chloride | 7-benzyloxy-8-formyl coumarin (5) | 60% |

| 4 | 7-benzyloxy-8-formyl coumarin (5) | Jones reagent (CrO₃/H₂SO₄) | 7-benzyloxy-2-oxo-2H-chromene-8-carboxylic acid (6) | - |

| 5 | 7-benzyloxy-2-oxo-2H-chromene-8-carboxylic acid (6) | H₂/Pd-C | 7-hydroxy-2-oxo-2H-chromene-8-carboxylic acid (7) | 67% |

This interactive table summarizes the synthetic steps for a related 8-carboxylic acid derivative as described in the literature. cgg.gov.in

Mechanistic Aspects of Substituent Effects on Reactivity

The reactivity of the 2H-chromene-8-carboxylic acid molecule is significantly influenced by its substituents. The carboxylic acid group at the C-8 position is an electron-withdrawing group (EWG). This property deactivates the aromatic portion of the chromene ring towards electrophilic aromatic substitution by withdrawing electron density. libretexts.org Conversely, this withdrawal of electron density stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid compared to benzoic acid. libretexts.org

The presence and position of other substituents on the chromene ring can further modulate its reactivity.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups increase the electron density of the aromatic ring. An EDG at the C-6 or C-7 position would activate the ring, potentially counteracting the deactivating effect of the C-8 carboxylic acid and influencing the regioselectivity of further substitutions.

Electron-Withdrawing Groups (EWGs): Additional EWGs, such as nitro (-NO₂) or halogen groups, would further deactivate the aromatic ring, making electrophilic substitution more difficult. uj.edu.placs.org The combined effect of multiple EWGs significantly impacts the electronic environment and reactivity of the entire molecule. uj.edu.placs.org

In syntheses starting from substituted salicylaldehydes, the electronic nature of the substituents can greatly affect reaction yields. For instance, in selenolate-catalyzed cyclizations of chalcone (B49325) derivatives to form 2H-chromenes, starting materials with EWGs often result in higher product yields. uj.edu.placs.org

| Chalcone Substituent (R1) | Product Yield (%) |

| 4-CF₃ (EWG) | 80 |

| 4-Cl (EWG) | 31 |

| 4-Me (EDG) | 32 |

| 4-OMe (EDG) | 3 |

This interactive table illustrates the impact of electron-withdrawing groups (EWG) and electron-donating groups (EDG) on the yield of 2H-chromenes in a specific reaction. uj.edu.placs.org

Stereochemical Control and Regioselectivity in Chromene Synthesis

Achieving specific stereochemistry and regioselectivity is a critical challenge in the synthesis of complex chromene derivatives.

Regioselectivity refers to the control of the position of functional groups. In the context of this compound, this primarily relates to ensuring functionalization occurs at the C-8 position. This is typically controlled by the choice of starting materials. For example, using a 2-hydroxy-3-substituted-benzaldehyde as a precursor would direct cyclization to form an 8-substituted chromene.

Rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides represents a modern approach where regioselectivity is highly dependent on the existing substituents. snnu.edu.cn In this method, a meta-substituted N-phenoxyacetamide can lead to two different regioisomers. The electronic and steric nature of the meta-substituent dictates the preferred site of C-H activation, thereby controlling the final position of the newly formed ring and its functionalities. snnu.edu.cn For example, a chloro group at the meta-position exclusively directs the reaction to the less-hindered site, while methyl or methoxy groups yield a mixture of isomers. snnu.edu.cn

Stereochemical control focuses on the spatial arrangement of atoms, particularly at the C-2 position, which is often a stereocenter in related chromane (B1220400) structures. While 2H-chromenes are achiral at C-2 due to the double bond, reactions that reduce the C2-C3 double bond to form chromanes require stereocontrol. Methods to achieve this include intramolecular oxy-Michael additions on phenol (B47542) substrates with α,β-unsaturated ketone moieties and enantioselective epoxide ring-opening reactions. mdpi.com The stereochemistry of the final product is often rationalized by analyzing the stability of reaction intermediates and transition states. acs.org

Radical-Mediated Pathways in Carboxylic Acid Transformations

Radical chemistry offers powerful and unconventional methods for both the synthesis of the chromene ring and the transformation of the carboxylic acid group.

A notable radical-mediated pathway for 2H-chromene synthesis involves a metalloradical approach. acs.org In this process, cobalt(II) complexes of porphyrins activate salicyl N-tosylhydrazones to generate cobalt(III)-carbene radicals. acs.org These radicals add to terminal alkynes, forming a salicyl-vinyl radical intermediate. acs.org A subsequent intramolecular hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical creates an o-quinone methide, which then undergoes a spontaneous ring-closing reaction to form the 2H-chromene product. acs.org

The carboxylic acid group itself can be a precursor for radical reactions, most commonly through decarboxylation. acs.org Visible-light photoredox catalysis can be used to convert carboxylic acids into acyl radicals. mdpi.comnih.gov This process often involves the formation of an activated intermediate, such as an N-(acyloxy)phthalimide, which then undergoes single-electron transfer (SET) to generate the radical species. nih.govfrontiersin.org For this compound, such a transformation would generate an acyl radical at the C-8 position. This radical could then participate in various coupling or cyclization reactions, enabling further functionalization of the molecule in ways that are complementary to traditional ionic pathways. acs.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. These theoretical approaches allow for the prediction of various molecular parameters that are often challenging to determine experimentally.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules like 2H-chromene-8-carboxylic acid.

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For the 2H-chromene core, these calculations typically reveal a high degree of planarity in the fused ring system. The addition of a carboxylic acid group at the 8-position is not expected to significantly distort the planarity of the chromene ring itself, although the carboxyl group will have its own rotational freedom. DFT also provides insights into the electronic properties, such as the distribution of electron density and the molecular orbital energies, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Representative Optimized Geometrical Parameters for a 2H-Chromene Scaffold Based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.35 | O1-C2-C3 | 122.0 |

| C3-C4 | 1.45 | C2-C3-C4 | 121.5 |

| C4-C4a | 1.38 | C3-C4-C4a | 119.0 |

| C4a-C5 | 1.40 | C4-C4a-C8a | 118.5 |

| C8-C8a | 1.39 | C7-C8-C8a | 120.0 |

| O1-C2 | 1.37 | C2-O1-C8a | 117.0 |

| C8-COOH | - | C7-C8-C(OOH) | 120.5 |

Note: The values in this table are representative and are based on DFT studies of similar chromene derivatives. The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for a Chromene Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and derived from studies on substituted chromenes. The precise energies for this compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid and the pyranone ring, making these sites potential targets for electrophiles. rsc.org Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. auctoresonline.org AIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). This is achieved by locating bond critical points (BCPs) in the electron density and analyzing the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ).

In the context of this compound, AIM studies would be used to characterize the covalent bonds within the ring structure and the carboxylic acid group. tandfonline.com Furthermore, AIM can provide detailed insights into intramolecular and intermolecular hydrogen bonding, which are critical for understanding the crystal packing and condensed-phase behavior of the molecule. auctoresonline.org

Spectroscopic Property Simulations and Validation

Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental results for validation of the theoretical model and for aiding in the interpretation of experimental spectra.

Simulations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are commonly performed using DFT. researchgate.net Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. These simulations provide a powerful link between the theoretical model of the molecule and its experimentally observable properties.

Vibrational Frequency Calculations (FT-IR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups within a molecule. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies, which are then compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com

For carboxylic acids, characteristic IR absorptions are readily identifiable. libretexts.org The O-H bond of the carboxylic acid group typically exhibits a very broad absorption in the range of 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) bond of the carboxylic acid shows a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org The precise position of this peak is influenced by whether the acid exists as a monomer or a hydrogen-bonded dimer, with free carboxyl groups absorbing at higher wavenumbers (around 1760 cm⁻¹) and dimeric forms absorbing at lower wavenumbers (around 1710 cm⁻¹). libretexts.org Conjugation with an aromatic ring, as is the case in this compound, tends to lower the C=O stretching frequency by 20 to 30 cm⁻¹. libretexts.org

In studies of similar chromene carboxylic acid derivatives, the lactone carbonyl stretching frequency is observed around 1735 cm⁻¹, while the carboxylic acid carbonyl stretch appears near 1693 cm⁻¹. smolecule.com DFT calculations at the B3LYP/6-311++G(2d,p) level of theory have been shown to provide optimized geometric parameters that are in good agreement with experimental values for related aromatic carboxylic acids.

Table 1: Characteristic FT-IR Vibrational Frequencies for Carboxylic Acid and Chromene Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Carboxylic Acid O-H | Stretching | 2500–3300 | Broad absorption |

| Carboxylic Acid C=O | Stretching | 1710–1760 | Position dependent on H-bonding and conjugation |

| Lactone C=O | Stretching | ~1735 | |

| Aromatic C-H | Stretching | 3080-3117 | Weak absorptions |

| Aromatic C-C | Stretching | 1350-1530 | |

| C-O | Stretching | 1200-1300 |

This table is a compilation of typical values and may not represent the exact frequencies for this compound.

Electronic Absorption Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. These simulations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For coumarin (B35378) derivatives, which are structurally related to chromenes, TD-DFT calculations can predict absorption maxima in the UV-Vis range, typically between 250–350 nm, which is characteristic for compounds with extended conjugation. smolecule.com The electronic properties of these compounds are sensitive to their molecular environment. mdpi.com The HOMO-LUMO gap, a key parameter obtained from these calculations, is indicative of the molecule's reactivity; a smaller gap suggests higher reactivity. smolecule.com The presence of substituents on the chromene ring can influence the electronic structure and, consequently, the absorption spectra. smolecule.com For instance, electron-withdrawing groups can affect the charge distribution and the energy of the molecular orbitals. smolecule.com

Simulations can be performed in various solvents to account for the effect of the medium on the electronic transitions. The calculated absorption wavelengths, excitation energies, and oscillator strengths help in the interpretation of experimental UV-Vis spectra.

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy barriers.

Prediction of Energy Barriers and Transition States

DFT calculations are frequently used to model reaction pathways and determine the energetics of intermediates and transition states. snnu.edu.cnresearchgate.net This allows for the prediction of the most favorable reaction mechanism. For example, in the rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids, theoretical studies were conducted to understand the reaction mechanism. snnu.edu.cn The calculations revealed two possible pathways, a Rh(III)−Rh(V)−Rh(III) pathway and a Rh(III)−Rh(I)−Rh(III) pathway. snnu.edu.cn The Rh(III)−Rh(V)−Rh(III) pathway was found to be more favorable, with a lower free energy barrier for the transition states (21.8 and 27.6 kcal/mol) compared to the Rh(III)−Rh(I)−Rh(III) pathway (26.4 and 30.1 kcal/mol). snnu.edu.cn

The study of reaction mechanisms often involves locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface. acs.org The energy of these transition states determines the activation energy of the reaction step. acs.org

Table 2: Calculated Free Energy Barriers for a Proposed Synthesis of a 2H-Chromene Carboxylic Acid Derivative snnu.edu.cn

| Pathway | Transition State | Free Energy Barrier (kcal/mol) |

| Rh(III)−Rh(V)−Rh(III) | TS-2 | 21.8 |

| TS-3 | 27.6 | |

| Rh(III)−Rh(I)−Rh(III) | TS-2' | 26.4 |

| TS-3' | 30.1 |

Solvation Effects in Reaction Pathways

The solvent can play a crucial role in the outcome and rate of a chemical reaction. Computational models can incorporate the effects of solvation to provide a more accurate description of reaction pathways. In the synthesis of 2H-chromene-3-carboxylic acid, it was observed that changing the solvent from 1,4-dioxane (B91453) to methanol (B129727) improved the yield. snnu.edu.cn This suggests that the solvent influences the reaction pathway, possibly by stabilizing intermediates or transition states differently. snnu.edu.cn

Theoretical models like the COSMO-RS (Conductor-like Screening Model for Real Solvents) can be used to predict reaction pathways in different solvents. For instance, in the context of a related compound, modeling solvation in polar solvents like DMF was suggested to predict reaction pathways. The inclusion of solvent effects in calculations, often through implicit or explicit solvent models, can significantly alter the calculated energy barriers and the stability of species involved in the reaction. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the interactions between small molecules and macromolecular targets.

Ligand-Target Interaction Profiling (excluding specific biological effects, focusing on interaction modes)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target molecule, typically a protein. jscimedcentral.com This method is crucial in drug discovery and involves generating various possible binding poses and ranking them using a scoring function to estimate the binding affinity. jscimedcentral.com The goal is to find the conformation that results in the lowest free energy for the ligand-target complex. jscimedcentral.com

For chromene derivatives, molecular docking studies have been performed to understand their interaction with various biological targets. unifi.itfrontiersin.org These studies reveal the specific amino acid residues in the binding site that interact with the ligand and the nature of these interactions, such as hydrogen bonds and hydrophobic interactions. frontiersin.org For example, a study on a chromene glycoside identified its interactions with the target enzyme PknG, showing hydrogen bond interactions with specific residues in the binding site. frontiersin.org The results of docking simulations can be further refined using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy. frontiersin.org

Table 3: Interacting Residues and Interaction Types in Ligand-Target Complexes

| Ligand | Target | Interacting Residues | Interaction Type |

| Chromene derivative | PknG | (Example) Tyr123, Gly124 | Hydrogen bond |

| (Example) Val78, Leu176 | Hydrophobic interaction |

This table provides a generalized example of the type of information obtained from ligand-target interaction profiling.

Conformational Analysis and Molecular Flexibility

The conformational landscape and molecular flexibility of this compound are critical determinants of its chemical reactivity and biological interactions. While direct and extensive computational studies specifically targeting the conformational analysis of this compound are not widely available in the reviewed literature, significant insights can be drawn from theoretical investigations of structurally related chromene derivatives. These studies provide a foundational understanding of the conformational preferences of the core 2H-chromene scaffold and the influence of various substituents.

The 2H-chromene ring system itself is largely planar, though the C2 carbon, being sp3 hybridized, introduces a degree of non-planarity. The flexibility of the molecule is primarily dictated by the rotation of the carboxylic acid group at the C8 position relative to the chromene ring. This rotation is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ether oxygen of the chromene ring.

Molecular mechanics calculations on some 2H-chromene derivatives have shown that specific conformations can be energetically favored due to the minimization of intramolecular steric repulsions. For this compound, it is hypothesized that the carboxylic acid group will adopt a conformation that minimizes steric clash with the rest of the molecule, likely lying in or close to the plane of the aromatic ring, unless specific intramolecular hydrogen bonding stabilizes a non-planar conformation.

The molecular flexibility is also a key factor in how the molecule interacts with biological targets. The ability of the carboxylic acid group to rotate allows the molecule to adapt its conformation to fit into a binding site. Studies on related chromene derivatives have highlighted the importance of specific conformations for biological activity.

While detailed quantitative data for this compound is not explicitly available, the table below presents representative computational data for related chromene derivatives, which can provide an approximation of the expected conformational parameters.

| Parameter | Studied Derivative | Method | Finding | Reference |

| Molecular Geometry | 4H-benzo[h]chromene derivatives | B3LYP/6-311++G(d,p) | Equilibrium geometries were found to be non-planar. | ekb.eg |

| Conformational Stability | 1,5-dihydropyrano[2,3-c]chromene derivatives | DFT/B3LYP/6-311++G(d,p) | The stability of conformers was analyzed, with some showing increased stability with increasing solvent polarity. | researchgate.net |

| Rotational Barriers | General Substituted Chromenes | Not Specified | The rotation of substituent groups is a key aspect of molecular flexibility. | frontiersin.org |

| Dihedral Angles | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | X-ray Diffraction | The carboxyl group was rotated out of the 2-oxo-2H-chromene plane by 11.4 (2)°. | nih.gov |

Natural Occurrence and Biosynthetic Pathways

Isolation and Characterization from Biological Sources

The 2H-chromene core is a structural motif found in a variety of natural products. While direct isolation of 2H-chromene-8-carboxylic acid is not widely documented, numerous related chromene and coumarin (B35378) carboxylic acids have been identified and characterized from diverse biological sources, particularly plants and microorganisms. These related structures provide significant insight into the natural distribution and chemical diversity of this class of compounds.

The Piperaceae and Rutaceae families are notable sources of naturally occurring chromenes. researchgate.net Research into the chemical constituents of various Piper and Peperomia species has led to the isolation of several chromene carboxylic acids and their derivatives.

For instance, two new natural products, 2,2-dimethyl-2H-1-chromene-6-carboxylic acid and its prenylated analogue, were isolated from the leaves of Piper aduncum. nih.gov The characterization of these compounds was accomplished through comprehensive spectroscopic analysis. nih.gov Further investigations into P. aduncum have identified other related chromenes, including methyl 2,2-dimethyl-8-(3'-methyl-2'-butenyl)-2H-1-chromene-6-carboxylate and methyl 8-hydroxy-2,2-dimethyl-2H-1-chromene-6-carboxylate. nih.gov Similarly, studies on Peperomia serpens have yielded chromene derivatives such as 5-hydroxy-8-(3'-methyl-2'-butenyl)-2,2,7-trimethyl-2H-1-chromene-6-carboxylic acid. nih.gov The genus Peperomia is recognized for its chemical diversity, with species like Peperomia blanda producing unusual chromenes, which have been characterized using 2D-NMR spectroscopy. nih.govmsptm.org

Coumarins, which are structurally related to chromenes (as 2H-chromen-2-ones), are widely distributed in the plant kingdom, found in families like Apiaceae, Rutaceae, Asteraceae, and Fabaceae. researchgate.net While many simple coumarins are known, specific coumarin carboxylic acids have also been isolated, although they are less common. nih.gov The diversity of these compounds highlights the varied metabolic pathways plants utilize to produce these heterocyclic scaffolds.

Fungi, particularly those from mangrove ecosystems and endophytic species, are prolific producers of secondary metabolites with diverse and complex structures, including those with chromene scaffolds. nih.govnih.gov The genus Xylaria, for example, is a rich source of such compounds. nih.gov Metabolites known as xyloketals, first isolated from the mangrove fungus Xylaria sp., feature a rare 2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromene skeleton. researchgate.netresearchgate.net Xyloketal B and its analogues have garnered significant scientific interest. researchgate.netresearchgate.net

Further research on other fungal species, such as Simplicillium sp., has led to the isolation of new xyloketal analogues, named simpliketals, which also possess the furan-fused chromene core. researchgate.net The discovery of these related compounds from different fungal genera suggests that the biosynthetic machinery for producing the chromene ring is distributed across various fungal taxa. nih.govresearchgate.net These fungal metabolites often exhibit significant biological activities, driving research into their potential applications. nih.govscispace.com

Proposed Biosynthetic Routes to Chromene Core Structures

The biosynthesis of the chromene ring system is complex and can vary between different organisms, such as plants and fungi. fapesp.br Research suggests that different precursor pathways, including the shikimate and polyketide pathways, contribute to the formation of the aromatic portion of the molecule, which is then further modified to create the heterocyclic chromene ring. fapesp.br

Meroterpenoids are natural products of mixed biosynthetic origin, partially derived from the terpenoid pathway and often combined with a polyketide-derived aromatic core. Many fungal metabolites with chromene or chromane (B1220400) structures fall into this category. The biogenesis of chromenes found in the plant genus Peperomia is suggested to be based on the polyketide pathway, with orsellinic acid proposed as a key precursor. fapesp.brsemanticscholar.org This aromatic acid, formed via the polyketide route, can undergo subsequent prenylation (a terpenoid-derived modification) and cyclization to form the chromene ring. fapesp.br This combination of polyketide and terpenoid precursors represents a hybrid pathway. For some fungal metabolites, such as certain furan-fused chromenes, a polyketide–terpenoid hybrid pathway was also initially presumed to be the operative biosynthetic route.

The formation of the chromene ring from aromatic precursors requires a series of specific enzymatic transformations. Prenyltransferases are a key class of enzymes involved in this process. These enzymes catalyze the transfer of a prenyl group (typically a dimethylallyl or geranyl group from their respective diphosphate (B83284) donors, DMAPP or GPP) to an aromatic substrate. This step is often crucial for the subsequent cyclization to form the pyran ring of the chromene.

In Piper aduncum, the enzymatic formation of a prenylated chromene from its non-prenylated precursor has been studied. scielo.br Research has identified a soluble prenyltransferase that requires dimethylallyl diphosphate (DMAPP) as the prenyl donor to catalyze the C-prenylation of the chromene's aromatic ring. scielo.br The biosynthesis of the isoprene (B109036) units (IPP and DMAPP) themselves can proceed via two different pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. scielo.br Studies using labeled glucose in P. aduncum have shown that the initial prenylation of the p-hydroxybenzoic acid precursor occurs via the MEP pathway. scielo.br

Following prenylation, cyclization to form the chromene ring is another critical enzymatic step. This can be catalyzed by various enzymes, including oxidoreductases and cyclases, which facilitate the intramolecular attack of a hydroxyl group onto the prenyl side chain.

While hybrid pathways are common, alternative biosynthetic routes for the chromene core have been proposed. Research on the biosynthesis of xyloketal-related compounds in the fungus Simplicillium sp. suggests a pathway that deviates from the presumed polyketide-terpenoid hybrid model. researchgate.net Based on the structural similarity of co-isolated metabolites, a biosynthetic route was proposed that involves the condensation of two distinct moieties, both originating from the polyketide pathway. researchgate.net This alternative mechanism for generating the furan-fused chromene skeleton does not rely on a terpenoid precursor for the prenyl-like unit, instead building the entire carbon framework from polyketide intermediates.

In plants, the biosynthetic origins can also differ significantly between closely related genera. For example, chromenes isolated from Piper species are often biosynthesized via the shikimate pathway, which produces precursors like p-hydroxybenzoic acid. fapesp.br In contrast, chromenes from Peperomia are typically derived from the polyketide pathway, starting from precursors like orsellinic acid. fapesp.br This divergence in primary metabolic origin leads to different substitution patterns on the aromatic ring of the final chromene products, highlighting the evolutionary diversity of these biosynthetic pathways. fapesp.br

Chemoenzymatic and Synthetic Biology Approaches to Natural Product Analogues

The development of novel analogues of natural products is a cornerstone of modern medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. For the 2H-chromene scaffold, including derivatives of this compound, chemoenzymatic and synthetic biology approaches offer powerful tools for generating structural diversity that is often difficult to achieve through purely chemical or biological methods. These strategies combine the selectivity of enzymes with the versatility of chemical synthesis to create a wide range of analogues.

Chemoenzymatic strategies often employ enzymes as catalysts in specific steps of a synthetic route. This can involve the use of lipases for enantioselective reactions, such as the hydrolysis or transesterification of esters to produce chiral chromene derivatives. For instance, the enantioselective hydrolysis of (±)-4-oxo-3,4-dihydro-2-chromen-3-yl acetate (B1210297) using various lipases has been investigated to produce enantiomerically pure 3-hydroxy-2,3-dihydro-4H-chromen-4-one, a related chromanone structure. researchgate.net Such enzymatic resolutions are critical for preparing specific stereoisomers, which can exhibit significantly different biological activities.

Another key area is the use of enzymes for the reduction of carboxylic acids to aldehydes or alcohols, which can then be further modified chemically. Carboxylic acid reductases (CARs), for example, can be employed in biocatalytic cascades. A notable application is the synthesis of chiral fragrance aldehydes, where a chemo-catalytic step to produce cinnamic acid derivatives is followed by an enzymatic cascade involving a CAR and an enoate reductase. mdpi.com This approach could theoretically be adapted for the reduction of the carboxylic acid moiety in this compound to an aldehyde or alcohol, providing a key intermediate for the synthesis of new analogues.

Synthetic biology takes this a step further by engineering entire metabolic pathways in microbial hosts to produce desired chromene structures. While specific pathways for this compound are not extensively documented, the general principles of engineering flavonoid and coumarin biosynthesis can be applied. This would involve introducing and optimizing the expression of key enzymes, such as chalcone (B49325) synthases, isomerases, and tailoring enzymes (e.g., methyltransferases, glycosyltransferases), into a suitable microbial chassis like E. coli or Saccharomyces cerevisiae.

Research into the synthesis of chromene derivatives has highlighted the versatility of these approaches. For example, various substituted 4H-chromenes have been synthesized and shown to possess a range of biological activities. mdpi.com The methodologies used for these syntheses, although often purely chemical, provide a foundation for identifying steps where enzymes could be integrated to create chemoenzymatic routes.

The following table summarizes some chemoenzymatic reactions and synthetic biology concepts that could be applied to generate analogues of this compound, based on research on related compounds.

| Approach | Enzyme/Pathway | Potential Application to this compound Analogues | Reference |

| Enantioselective Hydrolysis | Lipases (e.g., from Candida sp.) | Resolution of racemic chromene esters to yield enantiopure carboxylic acids or alcohols. | researchgate.net |

| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | Reduction of the C8-carboxylic acid to an aldehyde, a versatile synthetic handle. | mdpi.com |

| Biocatalytic Reduction | Enoate Reductase | Selective reduction of C=C double bonds in the pyran ring or side chains. | mdpi.com |

| Engineered Biosynthesis | Polyketide Synthase (PKS) / Chalcone Synthase (CHS) pathway engineering | De novo synthesis of the chromene core in a microbial host. | |

| Enzymatic "Tailoring" | Methyltransferases, Glycosyltransferases, Prenyltransferases | Modification of the chromene core or substituents to create a library of analogues. |

Detailed research findings in the broader field of chromene synthesis provide a roadmap for future work on this compound analogues. For example, the synthesis of various 4-oxo-4H-chromene-3-carboxylic acid analogues has been achieved through chemical methods, which could be adapted to chemoenzymatic processes. semanticscholar.org Similarly, the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives for structure-activity relationship studies demonstrates the chemical tractability of the chromene scaffold, opening avenues for the incorporation of enzymatic steps. nih.gov

While the direct application of chemoenzymatic and synthetic biology approaches to this compound is an emerging area, the extensive research on related chromene and coumarin structures provides a strong foundation for the development of these powerful synthetic strategies.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in Complex Molecule Synthesis

The chromene scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds with significant biological activities. wisdomlib.orgresearchgate.net The presence of both the reactive 2H-chromene ring and a carboxylic acid functional group allows 2H-chromene-8-carboxylic acid to serve as a versatile starting material for the construction of more complex molecular architectures. researchgate.netajgreenchem.com

Building Blocks for Diverse Coumarin (B35378) Derivatives

Coumarins, or 2H-chromen-2-ones, are a widespread class of benzopyranoids known for their broad spectrum of pharmacological properties and applications as fluorescent dyes. chim.itnih.gov this compound and its analogues are direct precursors to the corresponding coumarin-8-carboxylic acids. The transformation typically involves oxidation of the 2H-chromene ring to introduce the C2-ketone functionality characteristic of coumarins.

For instance, the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carboxylic acid has been achieved from 2,6-dihydroxybenzoic acid and ethyl acetoacetate. researchgate.net Similarly, related 2H-chromene derivatives can be converted to their coumarin counterparts. The carboxylic acid group at the 8-position can then be further modified. For example, it can undergo esterification or amidation reactions to produce a wide array of functionalized coumarin derivatives. researchgate.net Research has shown that coupling coumarin-3-carboxylic acids with various amines or amino acids is a common strategy to create novel bioactive compounds, a principle that can be extended to the 8-carboxylic acid isomers. researchgate.net

Precursors for Other Heterocyclic Systems

The reactivity of the this compound scaffold is not limited to the formation of coumarins. It serves as a valuable intermediate for the synthesis of various other, often more complex, heterocyclic systems. The carboxylic acid group can be converted into other functional groups, or it can participate directly in cyclization reactions.

For example, research on the related 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carboxylic acid has demonstrated its use in synthesizing fused heterocyclic systems like chromen[7,8-e] Current time information in Bangalore, IN.oxazine-4,6-diones. researchgate.net This involves reacting the coumarin carboxylic acid with reagents like triphenylphosphine (B44618) thiocyanogen. researchgate.net The core 2H-chromene structure itself can also undergo reactions such as cycloadditions or rearrangements to form novel fused rings. The lithiation of bromo-substituted 2H-chromenes provides access to a wide range of C4-substituted derivatives, showcasing the versatility of the chromene ring in building complex molecules. researchgate.net The carboxylic acid at the C-8 position offers a handle for linking the chromene unit to other heterocyclic cores, such as thiazole (B1198619) or quinoline, through amide bond formation, creating hybrid molecules with potentially enhanced biological activities. researchgate.net

Development of Fluorescent Dyes and Optical Materials

The benzopyran moiety inherent in this compound is a well-established fluorogenic scaffold. nih.gov Coumarin derivatives are famous for their fluorescence, and strategic substitution on the coumarin framework allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. chim.itnih.gov

While specific data for this compound is not widely published, the properties of related coumarin carboxylic acids are well-documented and provide insight into its potential. The position of substituents on the coumarin ring significantly impacts fluorescence. It has been noted that placing an electron-accepting group at the 8-position of the coumarin ring can result in a blue-shifted emission and a large Stokes shift. researchgate.net However, other studies have suggested that having a hydroxyl or methoxy (B1213986) group at the 8-position can quench fluorescence, while the 7-position is most favorable for strong emission. ias.ac.in

Derivatives like 7-hydroxycoumarin-3-carboxylic acid are used as fluorescence reference standards. thermofisher.com The general class of coumarin dyes is employed in various applications, from cell-imaging biomarkers to laser dyes and optical brighteners. nih.govthermofisher.com The carboxylic acid function is particularly useful as it allows the fluorophore to be covalently linked to other molecules, such as polymers or biomolecules, to create fluorescent probes and functional materials.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent | Reference |

| 7-Hydroxycoumarin | ~360 | ~450 | ~90 | Various | thermofisher.com |

| Coumarin with 8-benzothiazole (C-2) | 325 | 513 | 188 | DMSO | researchgate.net |

| 6-Aryl substituted 3-phosphonocoumarin (CM-8) | --- | 384 | --- | --- | nih.gov |

| 6-Aryl substituted 3-phosphonocoumarin (CM-9, with OMe) | --- | 402 | --- | --- | nih.gov |

Polymer Applications and Functional Materials

The ability to undergo polymerization or be incorporated into polymer chains makes this compound a candidate for the development of functional materials. wikipedia.orgaits-tpt.edu.in The carboxylic acid group can be converted to an ester or amide that contains a polymerizable group, or it can be used to modify existing polymers.

Research has demonstrated the synthesis of polymers incorporating chromene moieties. researchgate.net For example, cationic organoiron polymers containing chromene units have been successfully synthesized and characterized, showing potential applications based on their electrochemical and thermal properties. researchgate.net The polymerization of chromene fragments, formed via the Claisen rearrangement of propargyl groups, is a known reaction in the curing of certain resins at elevated temperatures. researchgate.net The incorporation of chromene or coumarin structures into polymer backbones can enhance properties such as UV stability or introduce photo-responsive behavior. vulcanchem.com

Analytical Chemistry Applications (e.g., as Standards in Chromatography)

In analytical chemistry, particularly in chromatographic techniques like HPLC, the use of well-characterized, pure compounds as standards is essential for the accurate identification and quantification of analytes. While direct citation for this compound as a commercial analytical standard is limited, related coumarin carboxylic acids are used for this purpose. For example, 7-hydroxycoumarin-3-carboxylic acid is available as a fluorescence reference standard. thermofisher.com Given its stable, well-defined structure, this compound and its 2-oxo derivative, 2-oxo-2H-chromene-8-carboxylic acid, have the potential to be used as reference standards for the analysis of related chromene and coumarin compounds in various matrices. asianpubs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional Substitution Effects on Molecular Functionality (e.g., C-6, C-8, and C-3 derivatization)

The functionalization of the chromene ring at various positions has been shown to have a profound impact on the biological properties of the resulting derivatives. Structure-activity relationship (SAR) studies have focused on key positions, including C-6, C-8, and C-3, to modulate activity for different biological targets.

C-6 Position: The C-6 position of the chromene scaffold has been identified as a suitable point for derivatization, allowing for flexible substitution without losing affinity for certain receptors. nih.gov For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives designed as P2Y6 receptor antagonists, various substitutions at the C-6 position were explored. nih.gov It was found that introducing a 6-iodo group, and subsequently using it for Sonogashira reactions to install different alkynes, could modulate antagonist potency. nih.gov Analogs with trimethylsilyl-ethynyl and triethylsilyl-ethynyl groups at C-6 were among the most potent antagonists in the series. nih.gov Other research has indicated that substituting the C-6 position with a halogen or a methoxy (B1213986) group can enhance the anticancer potency of 2-glyco-3-nitro-2H-chromenes. frontiersin.org Further studies on 2-oxo-2H-1-benzopyran-3-carboxylic acid (coumarin-3-carboxylic acid) derivatives have shown that an acetamidomethyl substituent at the C-6 position can be as effective as an acetoxymethyl group for anti-invasive activity in fibrosarcoma cells. researchgate.net

C-8 Position: The C-8 position is crucial for influencing the electronic properties and interaction of the molecule with its biological targets. The introduction of an 8-methoxy group, for example, enhances the electron-donating effects, which can stabilize the chromene ring and influence its reactivity. In the context of G protein-coupled receptors, a series of 6-bromo-8-benzamido-4-oxo-4H-chromene-2-carboxylic acids were developed as potent agonists for the orphan receptor GPR35. nih.gov The study highlighted that substitutions on the 8-benzamido moiety, such as adding fluorine atoms, could yield agonists with subnanomolar affinity. nih.gov Specifically, 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as one of the most potent GPR35 agonists known to date. nih.gov

C-3 Position: The carboxylic acid group at the C-3 position is a key functional handle for derivatization but its modification can also lead to a complete loss of activity depending on the target. snnu.edu.cnrsc.orgresearchgate.net For example, in the development of P2Y6R antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, replacing the 3-nitro group with a 3-carboxylic acid or 3-ester group resulted in the elimination of affinity, indicating it was not a suitable bioisosteric replacement in that context. nih.gov However, in other contexts, the C-3 carboxylate is essential. In a series of coumarin-3-carboxylic acid derivatives designed as anti-cancer agents, the presence of an aryl ester function at the 3-position was preferred over a thioester or an amide for inducing significant biological activity. researchgate.net

The following table summarizes the effects of substitutions at these key positions on the biological activity of chromene derivatives based on published research findings.

| Position | Substituent | Target/Activity | Effect | Reference |

| C-6 | -I, -CN, -alkynyl | P2Y6 Receptor Antagonism | Tolerated, modulates potency | nih.gov |

| C-6 | Halogen, Methoxy | Anticancer | Potency improvement | frontiersin.org |

| C-6 | Acetamidomethyl | Anti-invasive (cancer) | Maintained potency | researchgate.net |

| C-8 | Methoxy | General | Ring stabilization, electron-donating | |

| C-8 | Substituted Benzamido | GPR35 Agonism | Potent activity, subnanomolar affinity | nih.gov |

| C-3 | Carboxylic Acid/Ester | P2Y6 Receptor Antagonism | Elimination of affinity (vs. 3-nitro) | nih.gov |

| C-3 | Aryl Ester | Anti-invasive (cancer) | Preferred for high activity | researchgate.net |

Influence of Stereochemistry on Molecular Recognition

Stereochemistry plays a pivotal role in molecular recognition, as biological macromolecules like receptors and enzymes are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. For chromene carboxylic acid derivatives, the presence of chiral centers significantly influences their interaction with biological targets.

The enantioselective recognition of chiral carboxylic acids is a major focus in the design of artificial receptors. nih.govmdpi.com The principles governing these interactions involve creating a chiral binding pocket that preferentially interacts with one enantiomer over the other through mechanisms like hydrogen bonding and electrostatic interactions. nih.gov In the case of chroman-3-carboxylic acid derivatives, which are structurally related to 2H-chromene-8-carboxylic acid, the stereochemistry at the C3 position is critical. The (S)-enantiomer of 6-Fluorochroman-3-carboxylic acid, for instance, often shows distinct biological properties compared to its (R)-enantiomer. This highlights that the specific spatial orientation of the carboxylic acid group and other substituents in relation to the chroman scaffold is a key determinant of biological interaction.

Rational Design of Chromene Carboxylic Acid Analogs

Rational drug design leverages the understanding of a biological target and the SAR of lead compounds to create more effective and specific therapeutic agents. The 2H-chromene carboxylic acid scaffold has served as a valuable template in such design strategies. By understanding how positional substitutions affect function, medicinal chemists can rationally design novel analogs with improved properties. rsc.orgresearchgate.net

One clear example is the rational design of novel anti-angiogenesis and anti-cancer agents. rsc.orgresearchgate.net Starting with chromene-3-carboxylic acids, researchers designed and synthesized a series of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives. rsc.orgresearchgate.net This design was based on proven pharmacophore models for cancer, leading to the identification of a potent anti-angiogenesis molecule that could serve as a new lead structure for drug development. rsc.orgresearchgate.net

Another approach involves using the chromene core as a bioisosteric replacement for other heterocyclic systems. In the development of quorum sensing inhibitors for Pseudomonas aeruginosa, researchers rationally designed analogs by replacing the native quinolone signal with a chromone (B188151) core, which is known for its therapeutic applicability and ease of functionalization. researchgate.net This strategy, guided by molecular docking, led to the synthesis of chromone-based compounds with the potential to act as anti-biofilm agents. researchgate.net

The process often involves:

Starting Point: Identifying a lead compound, such as a specific 2H-chromene carboxylic acid derivative with known biological activity.

Molecular Modeling: Using computational tools like molecular docking to predict how modifications to the lead structure will affect its binding to a target receptor or enzyme. rsc.orgresearchgate.net

Synthesis: Synthesizing the designed analogs through established or novel chemical routes. The carboxylic acid group on the chromene ring often serves as a key reactive handle for these modifications. snnu.edu.cnrsc.orgresearchgate.net

Biological Evaluation: Screening the new compounds in vitro and/or in vivo to assess their activity and confirm the design hypothesis. rsc.orgresearchgate.net

This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and has been successfully applied to the chromene carboxylic acid class of molecules to develop novel therapeutic candidates.

Chromene as a Privileged Scaffold in Ligand Design and Chemical Space Exploration

The term "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. mdpi.comresearchgate.net The chromene (or chromone) nucleus is widely recognized as such a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comnih.govacs.orgnih.gov Its presence in a wide array of natural and synthetic compounds with diverse pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—attests to its versatility. mdpi.comresearchgate.net

The utility of the chromene scaffold lies in its combination of features:

Structural Rigidity and Versatility: The fused ring system provides a defined three-dimensional structure that can be readily and systematically modified at multiple positions. nih.gov

Favorable Physicochemical Properties: Chromene-based compounds often possess drug-like properties and relatively low toxicity, particularly natural derivatives. mdpi.com

Synthetic Accessibility: The chromene core can be synthesized through various established chemical reactions, allowing for the creation of large and diverse compound libraries. mdpi.comnih.gov

These attributes make the chromene scaffold an excellent starting point for chemical space exploration. nih.govelsevierpure.com Diversity-oriented synthesis (DOS) is a strategy used to expand the "chemical territory" of a scaffold by introducing a wide range of functional groups and structural motifs. nih.govelsevierpure.com For example, researchers have used the 2,2-dimethyl-2H-chromene motif as a core structure, utilizing a reactive aldehyde group as a synthetic handle to generate a library of structurally distinct new scaffolds. nih.govelsevierpure.com This exploration of chemical space led to the discovery of novel and potent inhibitors of anoctamin 1 (ANO1), a protein overexpressed in several types of cancer. nih.govelsevierpure.com

By using the this compound framework as a privileged starting point, medicinal chemists can design libraries of compounds that explore the surrounding chemical space, significantly increasing the probability of identifying novel ligands for a variety of biological targets.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of chromene-based compounds, providing detailed information about the molecular framework and constituent functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2H-chromene-8-carboxylic acid derivatives. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton of the molecule.

In ¹H NMR spectra of compounds related to the this compound scaffold, protons on the aromatic ring typically appear as multiplets in the range of δ 6.5–8.0 ppm. The vinylic protons of the pyran ring and any aliphatic protons would have distinct chemical shifts. For the specific isomer, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carboxylic acid, the protons H-5 and H-6 on the benzene (B151609) ring appear as doublets, confirming their ortho coupling. tandfonline.com The presence of the carboxylic acid proton is often confirmed by a broad singlet (br s) at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. tandfonline.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the lactone and the carboxylic acid typically resonate at highly deshielded positions (δ > 160 ppm). Aromatic and vinylic carbons are found in the δ 100-160 ppm region. rsc.org

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve overlapping signals and definitively assign proton and carbon signals by correlating proton-proton and proton-carbon couplings, respectively.

Table 1: Representative ¹H NMR Data for a 2-Oxo-2H-chromene-8-carboxylic Acid Derivative Compound: 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carboxylic acid (Solvent: d₆-DMSO)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Reference |

|---|---|---|---|

| OH (phenolic) | 11.0 | bs | tandfonline.com |

| H-5 | 7.67 | d, J = 8.6 | tandfonline.com |

| H-6 | 6.92 | d, J = 8.8 | tandfonline.com |

| H-3 | 6.18 | s | tandfonline.com |

| 4-CH₃ | 2.37 | s | tandfonline.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions from the carboxylic acid and the lactone ring.

The most prominent feature is the very broad O–H stretching band of the carboxylic acid, which typically appears in the 3300-2500 cm⁻¹ region. libretexts.org The carbonyl (C=O) groups of the lactone and the carboxylic acid give rise to strong, sharp absorption bands between 1760 and 1680 cm⁻¹. tandfonline.com Specifically, the ester carbonyl stretch is often observed near 1736 cm⁻¹, while the carboxylic acid carbonyl appears around 1698-1656 cm⁻¹. tandfonline.com Additional characteristic peaks include C–O stretching vibrations (1320-1210 cm⁻¹) and aromatic C=C stretching vibrations (around 1600 cm⁻¹). tandfonline.comlibretexts.org

Table 2: Key IR Absorption Frequencies for 2H-Chromene-Carboxylic Acid Scaffolds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300 - 2500 (broad) | tandfonline.comlibretexts.org |

| Lactone/Carboxylic Acid | C=O Stretch | 1760 - 1680 (strong) | tandfonline.comlibretexts.orgrsc.org |

| Aromatic Ring | C=C Stretch | ~1615, ~1570 | tandfonline.comrsc.org |

| Carboxylic Acid/Ester | C–O Stretch | 1320 - 1210 | libretexts.orgrsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. The 2H-chromene core is a significant chromophore, and its absorption spectrum is characterized by electronic transitions within the conjugated π-system.

Typically, organic molecules with lone pairs and multiple bonds exhibit n→π* and π→π* transitions, with absorption maxima (λ_max) often between 200 and 600 nm. vscht.cz For chromene derivatives, the strong absorption bands observed in the near-UV region are attributed to these transitions. frontiersin.org The exact position and intensity of these bands are sensitive to the solvent and the nature of substituents on the chromene ring. rsc.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to rationalize the electronic transitions observed in the experimental UV spectra. frontiersin.orgrsc.org

Crystallographic Analysis (Single-Crystal X-ray Diffraction)

For derivatives of 2H-chromene, SC-XRD analysis has been used to confirm the planarity of the chromene ring system and to determine the spatial orientation of substituent groups. nih.goviucr.org The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, in the analysis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the 2H-chromene unit was found to be essentially planar, and the technique revealed how intermolecular forces like hydrogen bonding dictate the packing of molecules in the crystal lattice. nih.goviucr.org

Table 3: Example of Crystallographic Data for a 2-Oxo-2H-chromene Derivative Compound: Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₁₉NO₄ | nih.gov |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 10.3639 (2) | iucr.org |

| b (Å) | 7.73080 (10) | iucr.org |

| c (Å) | 19.2982 (3) | iucr.org |

| β (°) | 97.1080 (10) | iucr.org |

| Volume (ų) | 1531.85 (4) | iucr.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound (C₁₀H₈O₃), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that matches this theoretical mass provides strong evidence for the compound's molecular formula. For instance, the related compound 2-oxo-2H-chromene-3-carboxylic acid (C₁₀H₆O₄) has a calculated mass of 190.026610 u for its [M+H]⁺ ion, which was confirmed by an observed HRMS value of 190.027820 u. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Advanced Chromatographic Techniques (e.g., HPLC for Purity and Degradation Studies)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds and for monitoring their stability. smolecule.com In the synthesis of 2H-chromene derivatives, HPLC is routinely used to confirm the purity of intermediates and final products. Purity levels exceeding 99% are often verified using this method. tandfonline.comgoogle.com

The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net Detection is commonly performed with a UV detector set at a wavelength where the chromene ring absorbs strongly. researchgate.net

Furthermore, HPLC is central to forced degradation studies. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the compound's degradation pathways. nih.govbiomedres.us The development of a stability-indicating HPLC method that can separate the intact drug from all its degradation products is a critical step in pharmaceutical development. biomedres.us

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a crucial thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not extensively documented in publicly available literature, the thermal behavior of structurally related chromene derivatives offers significant insights into the expected stability of this compound class.

For instance, studies on various substituted chromene-carboxylic acids reveal their decomposition temperatures. Research on 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid indicates a decomposition onset at approximately 200°C . Similarly, the thermal analysis of metal complexes of other chromene derivatives, such as a derivative of 2-oxo-6-(4-bromo phenyldiazenyl)-2H-chromene-3-carboxylic acid, shows decomposition beginning above 150°C amazonaws.com. The analysis of a silver complex with ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate also utilized TGA to understand its thermal decomposition pattern researchgate.net. These findings suggest that the core chromene structure, when functionalized with a carboxylic acid group, generally possesses moderate thermal stability.

The data from these related compounds can be summarized to infer the potential thermal characteristics of this compound.

| Compound | Decomposition Onset/Range (°C) | Reference |

|---|---|---|

| 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | ~200 | |

| Metal complex of 2-oxo-6-(4-bromo phenyldiazenyl)-2H-chromene-3-carboxylic acid | >150 | amazonaws.com |

| Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate | >150 |

It is important to note that the data presented in this table are for related chromene derivatives and not for this compound itself. This information is provided for illustrative purposes to indicate the general thermal behavior of this class of compounds.

Purity Assessment Methodologies

Ensuring the purity of a chemical compound is paramount for its application in research and development. A variety of analytical methods are utilized to assess the purity of this compound and its analogues, with chromatographic and spectroscopic techniques being the most prominent.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For many chromene-carboxylic acid derivatives, HPLC is the method of choice for quantifying purity. For example, a purity of greater than 95% for 7-hydroxy-2-oxo-2H-chromene-8-carboxylic acid was determined using HPLC. cgg.gov.in Similarly, the purity of compounds like methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate and 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid has been reported to be as high as 99.7% and ≥98%, respectively, as confirmed by HPLC. tandfonline.comchemscene.com Commercial suppliers of this compound also often state a purity level, such as 97%, which is typically verified by analytical techniques including HPLC. achemblock.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital in confirming the identity and purity of these compounds. asianpubs.org ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, and the absence of signals from impurities can be a strong indicator of high purity. IR spectroscopy is used to identify the characteristic functional groups within the molecule, and a clean spectrum that matches the expected pattern is indicative of a pure sample.

The following table summarizes the purity data for this compound and some of its closely related derivatives, as determined by various analytical methods.

| Compound | Purity (%) | Analytical Method | Reference |

|---|---|---|---|

| This compound | 97 | Not specified (likely HPLC/NMR) | achemblock.com |

| 7-Hydroxy-2-oxo-2H-chromene-8-carboxylic acid | >95 | HPLC | cgg.gov.in |

| Methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate | 99.7 | HPLC | tandfonline.com |

| 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid | ≥98 | Not specified (likely HPLC) | chemscene.com |

| 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 97 | Not specified (likely HPLC) | sigmaaldrich.com |

Q & A

Basic: What are the key steps for synthesizing 2H-chromene-8-carboxylic acid derivatives, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves domino reactions or multi-step protocols. For example, a domino synthesis using hydroxybenzoyl derivatives and chiral auxiliaries can yield enantiomerically pure compounds like 3,4-dihydro-(3S)-methyl-6-(2-hydroxybenzoyl)-2H-chromene-8-carboxylic acid. Key steps include:

- Reagent selection : Use chiral catalysts to control stereochemistry.

- Condition optimization : Adjust solvent polarity (e.g., EtOAc/MeOH ratios) and temperature to improve yields (e.g., 90% yield achieved via reflux in DMSO) .

- Characterization : Confirm purity via TLC ( values) and quantify enantiomeric excess using polarimetry () .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic data?

Methodological Answer:

- X-ray crystallography : Refine structures using SHELXL for high-resolution data. For example, hydrogen-bonding patterns in the chromene ring can be validated via SHELX’s Fourier mapping tools .

- NMR analysis : Interpret coupling constants (-values) to distinguish between diastereomers. For instance, -NMR signals at δ 4.31 ppm (d, Hz) confirm axial chirality in substituents .

- LC-MS validation : Cross-check molecular ion peaks (e.g., ) with theoretical masses to rule out byproducts .

Basic: What analytical techniques are essential for characterizing this compound purity and stability?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection to monitor degradation under varying pH/temperature.

- Spectroscopic stability tests : Track carbonyl (C=O) IR stretches (1665–1680 cm) to detect hydrolysis or oxidation .

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 150–300°C) .

Advanced: How should researchers address contradictory data in bioactivity studies of this compound analogs?

Methodological Answer:

- Triangulation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

- Statistical rigor : Apply ANOVA or Tukey’s HSD test to evaluate significance of dose-response variations. For example, discrepancies in IC values may arise from solvent effects (DMSO vs. aqueous buffers) .

- Literature benchmarking : Cross-reference with structurally similar compounds (e.g., 2-oxo-2H-chromene-6-carboxylic acid) to contextualize unexpected results .

Basic: What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed documentation : Record exact molar ratios (e.g., 1:1.2 substrate/catalyst), reaction times, and purification steps (e.g., column chromatography with silica gel 60) .

- Supplementary data : Provide -NMR assignments (e.g., δ 166.5 ppm for carboxylic acid groups) and LC-MS chromatograms in supporting information .

- Error reporting : Quantify batch-to-batch variability (e.g., ±5% yield fluctuations) and disclose any failed attempts .

Advanced: How can computational methods enhance mechanistic understanding of this compound reactivity?

Methodological Answer:

- DFT calculations : Model transition states for cyclization steps (e.g., chromene ring formation) using Gaussian or ORCA software. Compare computed activation energies with experimental kinetics .

- Molecular docking : Predict binding affinities of carboxylate derivatives with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .

- Solvent effect simulations : Employ COSMO-RS to optimize reaction media for solubility and stability .

Basic: What are the best practices for reporting spectroscopic data of this compound derivatives?

Methodological Answer:

- NMR standardization : Report chemical shifts in δ (ppm) relative to TMS, with coupling constants () in Hz. For example, -NMR signals for aromatic protons should include multiplicity (d, dd, m) and integration .

- MS fragmentation patterns : Annotate major peaks (e.g., loss of CO at ) to support structural assignments .

- Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) or spectral libraries to facilitate peer validation .

Advanced: How can researchers design experiments to probe the biological relevance of this compound’s stereochemistry?

Methodological Answer:

- Enantioselective synthesis : Prepare both (R)- and (S)-enantiomers via chiral HPLC separation or asymmetric catalysis .

- Biological assays : Compare enantiomer activities in target systems (e.g., IC differences >10-fold suggest stereospecific interactions) .

- Circular dichroism (CD) : Correlate optical activity with conformational changes in protein binding pockets .

Basic: How should researchers handle discrepancies between theoretical and experimental yields in synthesis?

Methodological Answer:

- Byproduct analysis : Use GC-MS or -NMR (if fluorinated reagents are used) to identify unaccounted intermediates .

- Mass balance checks : Calculate percent recovery (e.g., 95–105%) to detect losses during workup .

- Reaction monitoring : Employ in-situ IR or Raman spectroscopy to track reagent consumption in real time .

Advanced: What strategies validate the proposed reaction mechanisms for this compound formation?

Methodological Answer:

- Isotopic labeling : Use -labeled water or -enriched reagents to trace oxygen/carbon migration pathways .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. protiated substrates to identify rate-determining steps .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to intercept transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.